molecular formula C12H17N3 B11897604 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- CAS No. 646055-65-4

1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-

Cat. No.: B11897604
CAS No.: 646055-65-4
M. Wt: 203.28 g/mol
InChI Key: GIMNNDHNRSREAB-UHFFFAOYSA-N
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Description

1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is a heterocyclic compound that features a spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-7-pyridin-3-yl-1,7-diaza-spiro[4.4]nonane
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-dione

Uniqueness

1-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

CAS No.

646055-65-4

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-pyridin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(15)5-7-14-10-12/h1,3,6,9,14H,2,4-5,7-8,10H2

InChI Key

GIMNNDHNRSREAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=CN=CC=C3

Origin of Product

United States

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